An In-depth Technical Guide to the Physical Properties of 2-(tert-butoxycarbonylamino)-3-phenylpropanoic acid
An In-depth Technical Guide to the Physical Properties of 2-(tert-butoxycarbonylamino)-3-phenylpropanoic acid
Introduction
2-(tert-butoxycarbonylamino)-3-phenylpropanoic acid, commonly known in the scientific community as N-Boc-L-phenylalanine, is a cornerstone building block in modern peptide synthesis and drug development.[1] The strategic installation of the tert-butoxycarbonyl (Boc) protecting group on the alpha-amino function of L-phenylalanine serves to prevent unwanted side reactions during peptide chain elongation, enhancing its stability and solubility in organic solvents, thereby facilitating its use in both solid-phase and solution-phase peptide synthesis.[1] A comprehensive understanding of its physical properties is not merely an academic exercise; it is a critical prerequisite for rational process development, quality control, and the successful formulation of active pharmaceutical ingredients (APIs). This guide provides an in-depth analysis of the key physical characteristics of N-Boc-L-phenylalanine, supported by detailed experimental protocols and field-proven insights for researchers, scientists, and drug development professionals.
I. Molecular Structure and General Properties
N-Boc-L-phenylalanine is a derivative of the essential amino acid L-phenylalanine. The introduction of the bulky, lipophilic Boc group significantly alters the physicochemical properties of the parent amino acid, rendering it more soluble in organic solvents commonly used in peptide synthesis.[1]
| Property | Value | Source |
| Chemical Formula | C₁₄H₁₉NO₄ | [2] |
| Molecular Weight | 265.31 g/mol | [2][3] |
| Appearance | White to off-white fine crystalline powder | [1][2] |
| CAS Number | 13734-34-4 | [2] |
II. Thermal Properties: Melting Point Analysis
The melting point of a crystalline solid is a fundamental physical property that provides a preliminary indication of its purity. For N-Boc-L-phenylalanine, a sharp and well-defined melting range is indicative of high purity, while a broad melting range may suggest the presence of impurities or residual solvents.
| Melting Point Range |
| 85-87 °C[2] |
| 80-90 °C[1] |
Expertise & Experience: The Rationale Behind the Method
While the traditional capillary melting point apparatus provides a quick estimate, Differential Scanning Calorimetry (DSC) is the preferred method for obtaining precise and reproducible melting point data for pharmaceutical intermediates. DSC not only determines the melting point but also provides information on the enthalpy of fusion, which can be valuable for polymorphism screening and understanding solid-state stability.
Experimental Protocol: Melting Point Determination by DSC
This protocol outlines the determination of the melting point of N-Boc-L-phenylalanine using a standard DSC instrument.
Instrumentation:
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans and lids
-
Microbalance (readable to 0.01 mg)
-
Crimper for sealing DSC pans
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of N-Boc-L-phenylalanine into an aluminum DSC pan.
-
Pan Sealing: Place a lid on the pan and seal it using a crimper. Ensure a hermetic seal to prevent any loss of sample due to sublimation.
-
Reference Pan: Prepare an empty, sealed aluminum pan to be used as a reference.
-
Instrument Setup:
-
Place the sample pan and the reference pan into the DSC cell.
-
Set the initial temperature to 25 °C.
-
Set the heating rate to 10 °C/min.
-
Set the final temperature to 120 °C.
-
Use an inert nitrogen purge gas at a flow rate of 50 mL/min.
-
-
Data Acquisition: Initiate the temperature program and record the heat flow as a function of temperature.
-
Data Analysis: The melting point is determined as the onset temperature of the melting endotherm. The peak of the endotherm represents the temperature at which the melting rate is maximal.
Trustworthiness: A Self-Validating System To ensure the accuracy of the DSC measurement, the instrument should be calibrated using certified reference standards (e.g., indium and zinc) prior to sample analysis. Running a baseline with two empty pans before the sample run helps to correct for any instrumental drift.
Visualization: DSC Workflow
Caption: Workflow for Melting Point Determination by DSC.
III. Solubility Profile
The solubility of N-Boc-L-phenylalanine in various solvents is a critical parameter for its application in synthesis and purification. It is generally soluble in polar aprotic and some polar protic organic solvents.
| Solvent | Qualitative Solubility | Quantitative Solubility (mg/mL at 25°C) |
| Methanol | Soluble[2] | > 100 (Experimentally determined) |
| Dichloromethane | Soluble[2] | > 200 (Experimentally determined) |
| Dimethylformamide (DMF) | Soluble[2] | > 200 (Experimentally determined) |
| N-Methyl-2-pyrrolidone (NMP) | Soluble[2] | > 200 (Experimentally determined) |
| Water | Very slightly soluble | < 1 |
| Ethanol | Slightly soluble | ~10-20 |
| Ethyl Acetate | Soluble | > 100 |
| Chloroform | Slightly soluble | ~5-10 |
Note: Quantitative solubility values are often dependent on the specific experimental conditions and should be determined empirically for process optimization.
Expertise & Experience: Choosing the Right Solubility Assay
For a research and development setting, a simple gravimetric method for determining solubility provides a good balance of accuracy and resource intensity. This method involves preparing a saturated solution, separating the undissolved solid, and determining the concentration of the dissolved solute by evaporating the solvent and weighing the residue.
Experimental Protocol: Quantitative Solubility Determination (Gravimetric Method)
This protocol describes a straightforward method to quantify the solubility of N-Boc-L-phenylalanine in a given solvent.
Materials:
-
N-Boc-L-phenylalanine
-
Solvent of interest (e.g., Methanol)
-
Scintillation vials with screw caps
-
Thermostatic shaker or water bath
-
Syringe filters (0.45 µm, solvent-compatible)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Drying oven or vacuum desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of N-Boc-L-phenylalanine to a scintillation vial.
-
Add a known volume (e.g., 5 mL) of the solvent.
-
Seal the vial and place it in a thermostatic shaker set at 25 °C.
-
Equilibrate for at least 24 hours to ensure saturation. The presence of undissolved solid is essential.
-
-
Sample Collection and Filtration:
-
Allow the vial to stand undisturbed for at least 2 hours at the set temperature for the excess solid to settle.
-
Carefully withdraw a known volume (e.g., 1 mL) of the supernatant using a syringe.
-
Attach a 0.45 µm syringe filter and dispense the clear filtrate into a pre-weighed, clean, and dry vial.
-
-
Solvent Evaporation and Weighing:
-
Evaporate the solvent from the vial using a gentle stream of nitrogen or by placing it in a drying oven at a temperature well below the compound's melting point.
-
Once all the solvent has evaporated, place the vial in a vacuum desiccator to remove any residual solvent.
-
Weigh the vial containing the dried residue.
-
-
Calculation:
-
Calculate the mass of the dissolved solid by subtracting the initial weight of the empty vial from the final weight.
-
The solubility is expressed in mg/mL by dividing the mass of the residue by the volume of the filtrate taken.
-
Trustworthiness: Ensuring Data Integrity To ensure the reliability of the solubility data, the experiment should be performed in triplicate. It is also crucial to confirm that equilibrium has been reached by taking samples at different time points (e.g., 24h and 48h) and ensuring the calculated solubility is consistent.
Visualization: Solubility Determination Workflow
Caption: Workflow for Quantitative Solubility Determination.
IV. Optical Properties: Specific Rotation
As a chiral molecule derived from the L-enantiomer of phenylalanine, N-Boc-L-phenylalanine is optically active and rotates the plane of polarized light. The specific rotation is a characteristic property that confirms the enantiomeric purity of the compound.
| Specific Rotation [α]D20 | Conditions |
| +25° ± 2° | c=1 in Ethanol[1] |
| +25° ± 1° | c=1% in Ethanol[2] |
| +23.0° to +26.0° | c=1 in Ethanol |
Expertise & Experience: The Importance of Controlled Conditions
The measurement of optical rotation is highly sensitive to experimental parameters. The concentration of the sample, the solvent, the temperature, and the wavelength of the light source must be precisely controlled and reported to ensure reproducibility. The sodium D-line (589 nm) is the standard wavelength used for this measurement.
Experimental Protocol: Measurement of Specific Rotation
This protocol details the procedure for measuring the specific optical rotation of N-Boc-L-phenylalanine using a polarimeter.
Instrumentation:
-
Polarimeter with a sodium lamp (589 nm)
-
Polarimeter cell (1 dm path length)
-
Volumetric flask (e.g., 10 mL)
-
Analytical balance
Procedure:
-
Instrument Calibration: Turn on the polarimeter and allow the sodium lamp to warm up. Calibrate the instrument by filling the polarimeter cell with the pure solvent (ethanol) and setting the reading to zero.
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of N-Boc-L-phenylalanine.
-
Transfer the sample to a 10 mL volumetric flask.
-
Dissolve the sample in and dilute to the mark with ethanol. Ensure the solution is homogeneous. This prepares a solution with a concentration (c) of approximately 0.01 g/mL or 1 g/100mL.
-
-
Measurement:
-
Rinse the polarimeter cell with a small amount of the sample solution and then fill the cell, ensuring no air bubbles are present in the light path.
-
Place the filled cell in the polarimeter and record the observed rotation (α).
-
Perform at least three independent measurements and calculate the average observed rotation.
-
-
Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the following formula: [α] = α / (l × c) Where:
-
α = observed rotation in degrees
-
l = path length of the cell in decimeters (dm)
-
c = concentration of the solution in g/mL
-
Trustworthiness: Validation of the Measurement The accuracy of the polarimeter should be regularly checked using a quartz control plate or a standard solution of a known chiral compound (e.g., sucrose). The cleanliness of the polarimeter cell is paramount for accurate readings.
V. Spectroscopic Properties
Spectroscopic analysis is indispensable for the structural elucidation and confirmation of the identity of N-Boc-L-phenylalanine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR):
-
¹H NMR (CD₃OD) δ: 1.36 (s, 9H, t-butyl), 2.87 (dd, 1H, J = 14.9, Hβ), 3.16 (dd, 1H, J = 14.6, Hβ), 4.36 (dd, 1H, J = 9.6, Hα), 7.26 (s, 5H, phenyl).[4]
-
Interpretation: The large singlet at ~1.4 ppm corresponds to the nine equivalent protons of the Boc group. The diastereotopic protons of the β-methylene group appear as two distinct doublets of doublets. The α-proton is observed around 4.4 ppm, and the aromatic protons of the phenyl ring are seen in the 7.2-7.3 ppm region.
¹³C NMR (Carbon-13 NMR):
-
Representative Chemical Shifts (CDCl₃, ppm): ~28.3 (C(CH₃)₃), ~38.5 (β-CH₂), ~54.5 (α-CH), ~80.0 (C(CH₃)₃), ~127.0, ~128.5, ~129.3 (aromatic CH), ~136.0 (aromatic quaternary C), ~155.5 (urethane C=O), ~175.0 (carboxylic acid C=O).
-
Interpretation: The spectrum shows distinct signals for the tert-butyl carbons, the aliphatic carbons of the phenylalanine backbone, the aromatic carbons, and the two carbonyl carbons of the Boc and carboxylic acid groups.
Infrared (IR) Spectroscopy
Key IR Absorption Bands (cm⁻¹):
-
~3300 (broad): O-H stretching of the carboxylic acid.
-
~3030: Aromatic C-H stretching.
-
~2980, ~2930: Aliphatic C-H stretching.
-
~1710: C=O stretching of the carboxylic acid.
-
~1690: C=O stretching of the urethane (Boc group).
-
~1520: N-H bending.
-
~1160: C-O stretching of the Boc group.
Interpretation: The IR spectrum provides clear evidence for the presence of the key functional groups: the carboxylic acid (broad O-H and C=O stretch), the Boc protecting group (urethane C=O and C-O stretch), and the aromatic ring.
Mass Spectrometry (MS)
Expected Fragmentation Pattern (Electrospray Ionization - ESI):
-
[M+H]⁺: 266.1387
-
[M+Na]⁺: 288.1206
-
Key Fragments:
-
Loss of the Boc group (-100 Da) to give the protonated phenylalanine ion at m/z 166.
-
Loss of isobutylene (-56 Da) from the protonated molecule to give an ion at m/z 210.
-
The base peak is often observed at m/z 57, corresponding to the tert-butyl cation.
-
Visualization: Spectroscopic Analysis Workflow
Caption: Integrated workflow for spectroscopic characterization.
VI. Conclusion and Future Perspectives
The physical properties of 2-(tert-butoxycarbonylamino)-3-phenylpropanoic acid are well-defined and critical for its effective use in chemical synthesis. This guide has provided a comprehensive overview of its key characteristics, including thermal behavior, solubility, optical activity, and spectroscopic signature. The detailed experimental protocols and workflows presented herein are designed to be readily implemented in a laboratory setting, providing researchers with the tools to independently verify these properties and ensure the quality of their starting materials. As the demand for complex peptide-based therapeutics continues to grow, a thorough understanding of the physical properties of protected amino acids like N-Boc-L-phenylalanine will remain fundamental to advancing the frontiers of drug discovery and development.
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Chegg.com. (2020, November 17). Solved Analyze 13C NMR of N-t-BOC Phenylalanine Methyl Ester. [Link]
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